REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[CH2:5][CH2:4]1)[CH3:2]>Cl.O1CCOCC1>[CH2:1]([N:3]1[CH2:4][CH2:5][CH:6]([CH2:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH2:7][CH2:8]1)[CH3:2] |f:1.2|
|
Name
|
1,1-Dimethylethyl 4-[(1-ethyl-4-piperidinyl)methyl]-1-piperidinecarboxylate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCC(CC1)CC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resultant hydrochloride salt was dissolved in saturated potassium carbonate (25 ml)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted into DCM (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC(CC1)CC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |